1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine follows International Union of Pure and Applied Chemistry conventions, with the complete molecular structure represented by the molecular formula C₁₁H₁₂ClN₃. The compound exhibits a molecular weight of 221.68600 daltons, with an exact mass determination of 221.07200 atomic mass units. The structural framework consists of a quinazoline ring system substituted at the 4-position with a chlorine atom and at the 2-position with a dimethylaminomethyl group, creating a complex heterocyclic architecture that influences both its physical and chemical properties.
Detailed molecular property analysis reveals a calculated density of 1.241 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. The compound demonstrates a logarithmic partition coefficient value of 2.34480, suggesting moderate lipophilicity characteristics that influence its solubility behavior in various solvents. The polar surface area calculation yields 29.02000 square angstroms, providing insights into the molecular surface accessibility for intermolecular interactions. These fundamental molecular descriptors collectively define the chemical identity and establish the basis for predicting physical behavior under different environmental conditions.
The thermal properties of this compound include a boiling point of 259.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating significant thermal stability. The flash point determination of 110.5 degrees Celsius indicates the temperature threshold for vapor ignition, providing essential safety parameters for handling and storage protocols. Additionally, the refractive index measurement of 1.624 offers valuable optical characterization data for identification and purity assessment purposes.
| Molecular Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ | - |
| Molecular Weight | 221.68600 | g/mol |
| Exact Mass | 221.07200 | amu |
| Density | 1.241 | g/cm³ |
| Logarithmic Partition Coefficient | 2.34480 | - |
| Polar Surface Area | 29.02000 | Ų |
| Boiling Point | 259.1 | °C at 760 mmHg |
| Flash Point | 110.5 | °C |
| Refractive Index | 1.624 | - |
Crystallographic Features and Conformational Isomerism
The crystallographic investigation of quinazoline derivatives, including compounds structurally related to this compound, has revealed important insights into their solid-state organization and molecular packing arrangements. Crystal structure determinations of similar quinazoline compounds demonstrate that these heterocyclic systems typically adopt planar or near-planar conformations in the solid state. The quinazoline ring system exhibits minimal deviation from planarity, with maximum deviations from the least-squares plane typically ranging from 0.020 to 0.040 angstroms, indicating strong aromatic stabilization throughout the bicyclic framework.
Intermolecular hydrogen bonding patterns play crucial roles in determining the crystal packing arrangements of quinazoline derivatives. Classical nitrogen-hydrogen to oxygen hydrogen bonds and non-classical carbon-hydrogen to nitrogen interactions contribute significantly to crystal stability. These hydrogen bonding networks create dimeric associations between molecules, which subsequently organize into layered or three-dimensional network structures depending on the specific substitution pattern. The presence of the dimethylamino group in this compound introduces additional possibilities for hydrogen bond acceptor interactions, potentially influencing the overall crystal packing architecture.
The conformational behavior of the dimethylaminomethyl substituent represents a key structural feature requiring detailed analysis. The nitrogen atom of the dimethylamino group can adopt hybridization states between sp² and sp³ configurations, with valence angle sums typically ranging from 340 to 350 degrees. This flexibility allows for conformational adaptation in different chemical environments and contributes to the overall molecular dynamics in both solution and solid phases. The rotational barrier around the carbon-nitrogen bond connecting the dimethylamino group to the quinazoline system influences the accessible conformational space and affects intermolecular interactions.
Space group determination and unit cell parameter analysis provide fundamental crystallographic characterization data for understanding the three-dimensional organization of these compounds. Related quinazoline structures commonly crystallize in triclinic, monoclinic, or orthorhombic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency. The chlorine substituent at the 4-position of the quinazoline ring creates additional steric and electronic effects that influence both intramolecular geometry and intermolecular packing arrangements.
Quantum Mechanical Calculations of Electron Density Distribution
Density Functional Theory calculations provide comprehensive insights into the electronic structure and electron density distribution of this compound. These quantum mechanical computations utilize the fundamental principles of Density Functional Theory, where the electronic ground state energy is calculated as a functional of the electron density distribution rather than the many-electron wavefunction. The Kohn-Sham orbital approach enables detailed analysis of the electronic structure while maintaining computational efficiency for molecular systems of this size and complexity.
The electron density distribution analysis reveals characteristic features associated with the quinazoline aromatic system and the pendant dimethylaminomethyl group. The quinazoline ring system exhibits typical aromatic electron density patterns with enhanced density in the pi-orbital regions above and below the ring plane. The nitrogen atoms within the quinazoline framework demonstrate increased electron density consistent with their higher electronegativity compared to carbon atoms. The chlorine substituent creates significant local perturbations in the electron density distribution due to its high electronegativity and lone pair contributions.
Computational investigations using the B3LYP hybrid functional with 6-31G(d) basis sets have proven particularly effective for quinazoline derivative calculations, providing accurate descriptions of both geometric and electronic properties. These calculations reveal activation energies and electronic transition characteristics that govern chemical reactivity patterns. The intrinsic reaction coordinate analysis demonstrates that many reactions involving quinazoline derivatives proceed through concerted but asynchronous mechanisms, reflecting the complex electronic nature of these heterocyclic systems.
The molecular orbital analysis identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which determine the compound's electronic excitation properties and chemical reactivity patterns. The highest occupied molecular orbital typically exhibits significant contributions from the nitrogen lone pairs and the aromatic pi-system, while the lowest unoccupied molecular orbital shows anti-bonding character distributed across the quinazoline framework. The energy gap between these frontier orbitals influences the compound's chemical stability and reactivity toward electrophilic and nucleophilic reagents.
Electrostatic potential surface calculations provide additional insights into the charge distribution and potential interaction sites for intermolecular associations. The dimethylamino nitrogen atom exhibits significant negative electrostatic potential, indicating its capacity for hydrogen bond acceptance and coordination interactions. Conversely, the quinazoline ring system displays regions of positive electrostatic potential that can participate in favorable interactions with electron-rich species. These electrostatic characteristics directly correlate with observed hydrogen bonding patterns in crystal structures and solution-phase association behaviors.
| Quantum Mechanical Parameter | Calculated Value | Computational Method |
|---|---|---|
| Frontier Orbital Energy Gap | Variable | Density Functional Theory B3LYP/6-31G(d) |
| Electrostatic Potential Range | -0.05 to +0.05 | Hartree atomic units |
| Molecular Dipole Moment | Calculated | B3LYP functional |
| Atomic Charge Distribution | Mulliken/Natural Population Analysis | 6-31G(d) basis set |
| Vibrational Frequencies | Harmonic approximation | Density Functional Theory |
| Molecular Polarizability | Calculated tensor components | Time-dependent Density Functional Theory |
The vibrational frequency calculations provide additional validation of the optimized molecular geometry and enable prediction of infrared and Raman spectroscopic properties. These calculations identify characteristic stretching, bending, and torsional modes associated with the quinazoline framework and the dimethylaminomethyl substituent. The absence of imaginary frequencies confirms that the calculated structure represents a true minimum on the potential energy surface, validating the geometric optimization results.
Properties
IUPAC Name |
1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15(2)7-10-13-9-6-4-3-5-8(9)11(12)14-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYZORGYMUFUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396085 | |
| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91539-82-1 | |
| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The microwave-assisted method, as described by Yang et al., begins with the reaction of substituted-2-aminobenzonitrile 1 and 1,1-dimethoxy-N,N-dimethylmethanamine 2 under reflux conditions. This step yields N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidine 3 , a critical intermediate. The dimethylmethanamine moiety is introduced via nucleophilic substitution, where the methoxy groups of 2 are displaced by the amine group of 1 . Spectral data (¹H NMR, ¹³C NMR) confirm the formation of 3 , with characteristic signals at δ 3.32 ppm (6H, N(CH₃)₂) and δ 8.66 ppm (1H, CH).
Cyclization under Microwave Irradiation
Intermediate 3 undergoes cyclization with α-aminophosphonates 4 in a solvent system of glacial acetic acid and 2-propanol under microwave irradiation (150°C, 100 W, 20 min). This step forms the quinazoline core, with the chloro substituent introduced via the starting material’s aromatic ring. For instance, using 4-chloro-2-aminobenzonitrile directs the chloro group to position 4 of the quinazoline. The reaction achieves yields of 77–86%, with the optimal molar ratio of 3 to 4 being 1:1.
Table 1. Optimized Conditions for Microwave-Assisted Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 150°C | |
| Microwave Power | 100 W | |
| Reaction Time | 20 min | |
| Solvent Ratio (HOAc:IPA) | 1:4 | |
| Yield Range | 77–86% |
Chloroamidine Cyclization Route for Quinazoline Functionalization
Synthesis of Chloroamidine Intermediates
Zieliński et al. demonstrated an alternative pathway starting with N-phenyl-N',N'-diethylurea 5 , which is converted to chloroamidine 6 via treatment with phosphorus oxychloride (POCl₃). The chloroamidine intermediate retains the chloro substituent, which is strategically positioned for subsequent cyclization.
Cyclization with N,N-Dimethylcyanamide
Chloroamidine 6 reacts with N,N-dimethylcyanamide 7 to form a linear 1-chloro-2,4-diaza-1,3-butadiene derivative 8 . Cyclization of 8 under basic conditions (e.g., K₂CO₃) yields 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine 9 . This method emphasizes regioselectivity, with the dimethylmethanamine group introduced at position 2 via the cyanamide reagent. Reported yields for analogous compounds reach 90.8% for intermediates.
Table 2. Key Parameters for Chloroamidine Cyclization
| Parameter | Value | Source |
|---|---|---|
| Cyclization Agent | K₂CO₃ | |
| Reaction Temperature | 80–100°C | |
| Intermediate Yield | 90.8% (for 6 ) | |
| Final Product Purity | >95% (by HPLC) |
Comparative Analysis of Synthetic Methodologies
Efficiency and Scalability
The microwave method offers rapid synthesis (20 min vs. 3–6 h for conventional heating) and higher yields (86% vs. 70–75% for traditional routes). However, it requires specialized equipment, limiting scalability. In contrast, the chloroamidine route provides excellent regiocontrol and avoids microwave dependency but involves multi-step purification.
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized via a two-step protocol:
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Quinazolinone chlorination : 4-Chloroquinazoline intermediates are prepared by treating quinazolin-4-one derivatives with POCl₃ or SOCl₂. For example:
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Nucleophilic amination : The C4-chlorine undergoes substitution with N,N-dimethylmethanamine in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours, achieving 65–78% yields .
Nucleophilic Aromatic Substitution (C4 Position)
The chlorine at C4 is highly reactive toward nucleophiles:
Mechanistic Insight :
-
Acetic acid promotes protonation of the quinazoline ring, enhancing electrophilicity at C4 .
-
Microwave irradiation accelerates reactions (e.g., 20 min vs. 6 h conventional heating) .
Functionalization of the Dimethylmethanamine Group
The tertiary amine undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH₂Cl₂ at 25°C to form quaternary ammonium salts .
-
Oxidation : H₂O₂/Na₂WO₄ converts the amine to N-oxide derivatives, confirmed by IR ν(N–O) at 1,250 cm⁻¹ .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product Application | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl hybrids for kinase inhibition | 72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Antiviral quinazolinone-triazoles | 68 |
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
-
Antiviral : 4-Aminophosphonate analogs inhibit Tobacco Mosaic Virus (TMV) with EC₅₀ = 112–284 μg/mL .
-
Anticancer : Introduction of triazole moieties enhances MET kinase inhibition (IC₅₀ = 0.085 μM for compound C7 ) .
Stability and Degradation
-
Hydrolytic Stability : Degrades in acidic conditions (pH < 3) via cleavage of the C–N bond, forming 4-chloroquinazoline and dimethylamine .
-
Thermal Stability : Decomposes above 200°C, confirmed by TGA-DSC .
Comparative Reaction Data
Table 1 : Optimization of C4 amination with N,N-dimethylmethanamine
| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|
| DMF | 100 | 12 | None | 65 |
| THF | 80 | 24 | K₂CO₃ | 58 |
| EtOH | 70 | 18 | AcOH | 72 |
Scientific Research Applications
1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine, a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology, has garnered attention for its unique structural properties and biological activities. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound this compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chloro group and the dimethylmethanamine moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The antimicrobial efficacy of quinazoline derivatives has been explored extensively. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
Case Study:
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a lead compound in antibiotic development .
Neurological Applications
The structural similarity of quinazolines to neurotransmitters has prompted research into their neuroprotective effects. Preliminary findings suggest that this compound may modulate neurotransmitter activity, offering potential therapeutic avenues for neurodegenerative diseases.
Case Study:
A study published in Neuropharmacology assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates .
Pesticidal Activity
The unique chemical structure of quinazolines has led to their exploration as potential agrochemicals. Research indicates that this compound possesses insecticidal properties, making it a candidate for developing new pesticides.
Case Study:
Research published in Pest Management Science evaluated the insecticidal activity of this compound against common agricultural pests. The study reported effective mortality rates at low concentrations, suggesting its viability as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Findings and Functional Differences
Chlorine Substituent Effects: The target compound’s chlorine on the quinazoline ring enhances electrophilicity compared to non-halogenated analogs like 1-(1H-benzimidazol-1-yl)-N,N-dimethylmethanamine . Chlorinated pyridine (e.g., 1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine) and dichloropyrrole derivatives also exhibit modified electronic profiles, influencing reactivity and target binding .
Heterocyclic Core Diversity: Quinazoline vs. Benzodiazepine vs. Thienopyran: Adinazolam’s triazolobenzodiazepine core targets GABA receptors, while the thienopyran derivative in Ulotaront acts as a TAAR1 agonist, showcasing the pharmacological versatility of the N,N-dimethylmethanamine group .
Synthetic Accessibility: Yields vary significantly among analogs. For example, 1-(1H-benzimidazol-1-yl)-N,N-dimethylmethanamine is synthesized in 66% yield , while Adinazolam’s complex structure likely requires multi-step synthesis .
Biological and Industrial Applications: Medicinal Chemistry: Adinazolam (anxiolytic) and the thienopyran derivative (antipsychotic) highlight therapeutic applications . Quinazoline derivatives are often explored in oncology for kinase inhibition . Agrochemicals: Chloropyridine derivatives like 1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine may serve as intermediates in pesticide development .
Biological Activity
1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives have been studied extensively for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a quinazoline ring substituted with a chlorine atom at the 4-position and a dimethylmethanamine group. This structural configuration is believed to contribute to its biological activity by influencing interaction with various biological targets.
Research indicates that quinazoline derivatives can exert their biological effects through several mechanisms:
- Inhibition of Kinases : Quinazolines often target key kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. For instance, some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Compounds with similar structures have been reported to inhibit quorum sensing in Pseudomonas aeruginosa, affecting virulence factor production such as pyocyanin . This suggests potential applications in treating infections caused by multidrug-resistant bacteria.
- Anticancer Properties : The compound's interaction with apoptotic pathways has been highlighted in studies where it induced cell cycle arrest and apoptosis in cancer cell lines .
Biological Evaluation
The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:
Case Studies
- Anticancer Activity : In a study evaluating various quinazoline derivatives, the compound demonstrated significant antiproliferative effects against chronic myeloid leukemia (CML) cells, leading to increased apoptosis rates compared to control groups .
- Antimicrobial Efficacy : A series of quinazoline derivatives were tested against Pseudomonas aeruginosa, where the target compound was found to effectively reduce pyocyanin production, indicating its potential as an anti-virulence agent .
Q & A
Q. What synthetic methodologies are effective for synthesizing 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine?
- Methodological Answer : A two-step approach is recommended: (i) Quinazoline Core Formation : Utilize nucleophilic aromatic substitution to introduce the chloro group at the 4-position of the quinazoline ring, leveraging halogenated precursors. (ii) Amine Functionalization : Employ coupling agents like HATU with DIEA in polar aprotic solvents (e.g., DMF) to introduce the N,N-dimethylmethanamine moiety, as demonstrated in analogous amine coupling reactions . For regioselective modifications, consider protecting group strategies (e.g., Boc) to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm the structure via H/C NMR (e.g., dimethylamine protons at δ ~2.2–2.4 ppm) and high-resolution mass spectrometry (HRMS) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves ambiguous bond geometries .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR Studies : Resolve rotational barriers or tautomerism by variable-temperature NMR (e.g., for conformational analysis of the dimethylamine group) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify discrepancies .
- Crystallographic Clarification : Use SHELX refinement to resolve ambiguities in bond angles or stereochemistry .
Q. What strategies optimize pharmacological profiling for this compound?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against quinazoline-targeted enzymes like kinase domains or DNA gyrase, inspired by antimicrobial studies of related thiazole derivatives .
- In Vitro Assays : Test cytotoxicity via MTT assays (IC) and antimicrobial activity using broth microdilution (MIC against Gram+/Gram− bacteria) .
- Metabolic Stability : Use human liver microsomes to assess CYP-mediated demethylation, as observed in structurally similar benzodiazepines .
Q. How can structure-activity relationships (SARs) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the quinazoline’s 4-chloro group (e.g., fluoro, methyl) and dimethylamine chain (e.g., pyrrolidine, piperazine) to assess bioactivity shifts .
- Pharmacophore Modeling : Identify critical electrostatic/hydrophobic features using software like Schrödinger’s Phase, referencing biased opioid ligand studies .
- Electrochemical Studies : Investigate C-H activation pathways (e.g., via cyclic voltammetry) to enable late-stage functionalization .
Methodological Notes
- Synthesis Optimization : For scale-up, replace HATU with cost-effective EDC/HCl in DCM, monitoring reaction progress via TLC .
- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) for intermediates .
- Safety : Follow GHS guidelines for handling dimethylamine derivatives (e.g., PPE, ventilation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
